molecular formula C9H7F3O3 B3389965 Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester CAS No. 949167-51-5

Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester

Cat. No. B3389965
CAS RN: 949167-51-5
M. Wt: 220.14
InChI Key: GRLVURMSJQTVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is a chemical compound that has been synthesized and studied for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. HTFPA-Me has been found to exhibit interesting biological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of HTFPA-Me is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX enzymes, HTFPA-Me may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
HTFPA-Me has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of HTFPA-Me is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on HTFPA-Me. One direction is the optimization of its synthesis method for higher yield and purity. Another direction is the elucidation of its mechanism of action, which would allow for better optimization of its use in various applications. Additionally, HTFPA-Me could be studied for its potential use in the treatment of various inflammatory and pain-related conditions.
In conclusion, Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is a promising compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for further research, and its relatively simple synthesis method allows for easy production of the compound. Further research is needed to better understand its mechanism of action and optimize its use in various applications.

Scientific Research Applications

HTFPA-Me has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. HTFPA-Me has also been studied for its potential use as a building block in the synthesis of other compounds.

properties

IUPAC Name

methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLVURMSJQTVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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